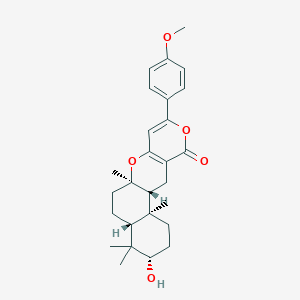

Arisugacin F

Description

This compound has been reported in Penicillium with data available.

isolated from Penicillium sp.; structure in first source

Properties

Molecular Formula |

C27H34O5 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(1R,2S,5S,7R,10R)-5-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-16-one |

InChI |

InChI=1S/C27H34O5/c1-25(2)21-10-13-27(4)22(26(21,3)12-11-23(25)28)14-18-20(32-27)15-19(31-24(18)29)16-6-8-17(30-5)9-7-16/h6-9,15,21-23,28H,10-14H2,1-5H3/t21-,22+,23-,26-,27+/m0/s1 |

InChI Key |

ZAYVSCMOIFKFEU-KCXTWHPGSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)(C)C)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)C |

Synonyms |

arisugacin F |

Origin of Product |

United States |

Foundational & Exploratory

The Microbial Genesis of Arisugacin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin F is a naturally occurring meroterpenoid, a class of chemical compounds with a mixed biosynthetic origin. It was first identified as a metabolite from a mutant strain of the fungus Penicillium sp. FO-4259, designated FO-4259-11. This technical guide provides a comprehensive overview of the origin of this compound, detailing the producing microorganism, fermentation and isolation protocols, and its physicochemical and spectroscopic properties. Additionally, a proposed biosynthetic pathway and a logical workflow for its discovery and characterization are presented. While its more famous congeners, Arisugacins A and B, are potent and selective acetylcholinesterase (AChE) inhibitors, this compound, along with its relatives C, D, E, G, and H, exhibits weak to no inhibitory activity against this enzyme.

Producing Microorganism and Fermentation

This compound is produced by the mutant fungal strain Penicillium sp. FO-4259-11. This strain was derived from the wild-type Penicillium sp. FO-4259, which is the source of Arisugacins A and B.[1]

Experimental Protocol: Fermentation

While the specific fermentation parameters for the mutant strain Penicillium sp. FO-4259-11 are not explicitly detailed in the available literature, a general protocol for the cultivation of the parent strain, Penicillium sp. FO-4259, can be adapted.

-

Inoculum Preparation: A slant culture of Penicillium sp. FO-4259-11 is used to inoculate a seed medium. The seed culture is incubated on a rotary shaker to ensure sufficient aeration and growth.

-

Production Culture: The seed culture is then transferred to a larger production medium. A typical production medium for Penicillium species consists of a carbon source (e.g., glucose, soluble starch), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and mineral salts.

-

Fermentation Conditions: The production culture is incubated for several days at a controlled temperature (typically 25-30°C) with continuous agitation and aeration to facilitate the biosynthesis of secondary metabolites, including this compound. The fermentation is monitored for parameters such as pH, biomass, and product formation.

Isolation and Purification

The isolation of this compound from the culture broth of Penicillium sp. FO-4259-11 involves a multi-step chromatographic process.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol based on the isolation of similar meroterpenoids from Penicillium species:

-

Extraction: The whole fermentation broth is extracted with an organic solvent, typically ethyl acetate. The organic layer, containing the secondary metabolites, is separated and concentrated under reduced pressure.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of non-polar to polar solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is typically used to yield pure this compound.

Physicochemical and Spectroscopic Data

The structure and stereochemistry of this compound have been elucidated through extensive spectroscopic analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C27H32O7 |

| Appearance | White powder |

| Solubility | Soluble in methanol, chloroform; Insoluble in water |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Data |

| High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) | m/z [M+H]⁺: Found 477.2228, Calculated for C27H33O7: 477.2226 |

| ¹H Nuclear Magnetic Resonance (NMR) | A comprehensive list of proton chemical shifts, multiplicities, and coupling constants is required for a complete technical guide but is not fully available in the public domain. Key signals would include those for methyl groups, methine protons, and aromatic protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) | A complete list of carbon chemical shifts is necessary for a detailed technical guide but is not fully accessible. This would include signals for carbonyl carbons, olefinic carbons, and aliphatic carbons. |

Mandatory Visualizations

Experimental Workflow for the Discovery of this compound

Caption: Experimental workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Pathway of the Arisugacin Core

Arisugacins are meroterpenoids, indicating a mixed biosynthetic origin from polyketide and terpenoid pathways. The core structure is likely derived from a polyketide precursor and farnesyl pyrophosphate.

Caption: Proposed biosynthetic pathway for the Arisugacin core structure.

References

The Discovery and Isolation of Arisugacin F from Penicillium sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin F is a meroterpenoid natural product belonging to a family of compounds isolated from the fungus Penicillium sp. While its closely related analogs, Arisugacins A and B, are potent and selective inhibitors of acetylcholinesterase (AChE), this compound has demonstrated no significant inhibitory activity against this enzyme. This lack of activity, however, does not diminish its importance. As a member of a biologically significant class of compounds, this compound serves as a crucial piece in understanding the structure-activity relationships within the arisugacin family. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data to support further research and drug development efforts.

Discovery and Producing Organism

This compound, along with Arisugacins C, D, E, G, and H, was discovered from the culture broth of a mutant strain of Penicillium sp. FO-4259.[1][2] The parent strain, FO-4259, was originally identified as a producer of the potent acetylcholinesterase inhibitors Arisugacins A and B.[3][4][5][6] The discovery of this series of related metabolites from a mutant strain highlights the potential for microbial strain improvement to generate novel chemical diversity.

Experimental Protocols

Fermentation of Penicillium sp. FO-4259-11

The production of this compound is achieved through submerged fermentation of the mutant Penicillium sp. strain FO-4259-11. The following protocol is based on the methods described for the production of arisugacins.

Seed Culture:

-

Medium: A suitable seed medium consists of glucose, soluble starch, yeast extract, and peptone.

-

Inoculation: A vegetative cell suspension or a spore suspension of Penicillium sp. FO-4259-11 is used to inoculate the seed medium.

-

Incubation: The seed culture is incubated for 2-3 days at 27°C on a rotary shaker.

Production Culture:

-

Medium: A production medium composed of sucrose, cottonseed meal, and inorganic salts is used.

-

Inoculation: The seed culture is transferred to the production medium at a 2-5% (v/v) inoculation rate.

-

Fermentation: The production fermentation is carried out in shake flasks or a fermenter at 27°C for 7-10 days with continuous agitation.

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Extraction:

-

The whole fermentation broth is harvested and extracted with an equal volume of ethyl acetate.

-

The organic phase is separated and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase of acetonitrile and water to yield pure this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C28H34O7 |

| Molecular Weight | 482.56 g/mol |

| Appearance | White powder |

| Optical Rotation ([α]D) | Specific value not available in searched results |

| UV (λmax) | Specific value not available in searched results |

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)

Detailed 1H and 13C NMR chemical shifts are typically reported in specialized publications and were not fully available in the initial search results. The determination of its absolute stereochemistry suggests extensive NMR studies were performed.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]+ | [M+Na]+ |

| HR-FABMS | m/z value | m/z value |

| Specific high-resolution mass spectrometry data would be found in the primary literature detailing the structure elucidation. |

Biological Activity

Unlike Arisugacins A and B, which are potent inhibitors of acetylcholinesterase, this compound, along with its counterparts E, G, and H, does not exhibit significant inhibition of this enzyme.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Arisugacins

| Compound | IC50 (µM) |

| Arisugacin A | 0.001 |

| Arisugacin B | 0.0258 |

| Arisugacin C | 2.5 |

| Arisugacin D | 3.5 |

| This compound | > 100 |

| Data for Arisugacins A and B from Kuno et al., 1996; data for C, D, and F from Otoguro et al., 2000.[1][3] |

Visualizations

Isolation Workflow for this compound

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Conclusion

This compound, a metabolite from a mutant strain of Penicillium sp. FO-4259, represents an important member of the arisugacin family. While devoid of the potent acetylcholinesterase inhibitory activity of some of its congeners, its discovery and characterization provide valuable insights into the structure-activity relationships of these complex meroterpenoids. The detailed protocols and data presented in this guide are intended to facilitate further research into the arisugacins and to support the broader field of natural product drug discovery. The availability of a range of structurally related compounds with varying biological activities offers a powerful tool for probing the molecular interactions that govern acetylcholinesterase inhibition.

References

- 1. Determination of absolute stereochemistries of this compound and Territrem B, novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 PMID: 10724008 | MedChemExpress [medchemexpress.eu]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

Arisugacin F: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin F is a meroterpenoid natural product that has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against acetylcholinesterase (AChE). This enzyme plays a crucial role in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy in the management of Alzheimer's disease. The arisugacins, a family of related compounds isolated from the fungus Penicillium sp. FO-4259, represent a promising class of natural products for the development of new AChE inhibitors. This technical guide provides an in-depth analysis of the chemical structure and absolute stereochemistry of this compound, supported by a summary of key experimental data and methodologies.

Chemical Structure

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through total synthesis. It possesses a complex pentacyclic core.

The systematic name for the core structure shared by arisugacins A and B is (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a, 12b-hexahydro-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4H,11H -naphtho[2,1-b] pyrano[3,4-e]pyran-1,11(5H)-dione. Attached to this core at the C-9 position is a substituted aromatic ring. While the specific substituent for this compound is not detailed in the provided abstracts, related arisugacins feature either 3,4-dimethoxyphenyl or 4-methoxyphenyl residues.

Stereochemistry

The determination of the absolute stereochemistry of this compound was a critical step in understanding its biological activity. The intricate three-dimensional arrangement of its chiral centers was established through detailed NMR studies and ultimately confirmed by its asymmetric total synthesis.

The core of the arisugacin family, including this compound, possesses multiple stereocenters, leading to a complex stereochemical landscape. The relative and absolute configurations of these centers are crucial for the molecule's specific interaction with the active site of acetylcholinesterase.

Quantitative Data

The following table summarizes key quantitative data reported for this compound and related compounds. Please note that specific numerical data for this compound, such as optical rotation and detailed NMR chemical shifts, are typically found in the full experimental sections of the primary literature and are not available in the provided search results.

| Parameter | Arisugacin A | Arisugacin B | Arisugacin C | Arisugacin D |

| Molecular Formula | C28H32O8 | C27H30O7 | C27H32O6 | Not Available |

| Molecular Weight ( g/mol ) | 496.55 | 466.52 | 452.54 | Not Available |

| IC50 against AChE (nM) | Potent | Potent | 2,500 | 3,500 |

Experimental Protocols

The structural elucidation and stereochemical assignment of this compound relied on a series of key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC, NOESY) NMR experiments were instrumental in determining the planar structure and relative stereochemistry of this compound. These experiments allow for the mapping of proton and carbon frameworks and the determination of through-bond and through-space correlations between atoms.

Total Synthesis

The absolute stereochemistry of this compound was definitively confirmed through its total synthesis. This process involves the construction of the molecule from simpler, achiral or enantiomerically pure starting materials through a series of controlled chemical reactions. The synthesis of a specific stereoisomer and the comparison of its spectroscopic and physical properties with those of the natural product provides unambiguous proof of the absolute configuration.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow typically employed for the structure elucidation of a novel natural product like this compound.

Conclusion

The determination of the intricate chemical structure and absolute stereochemistry of this compound has been a significant achievement in natural product chemistry. This knowledge is fundamental for understanding its mechanism of action as a potent acetylcholinesterase inhibitor and provides a critical foundation for the design and synthesis of novel analogs with potentially improved therapeutic properties for the treatment of neurodegenerative diseases. Further research into the structure-activity relationships of the arisugacin family will undoubtedly pave the way for the development of next-generation AChE inhibitors.

Spectroscopic Data of Arisugacin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Arisugacin F, a meroterpenoid isolated from Penicillium species, known for its potential as an acetylcholinesterase inhibitor. This document is intended to serve as a core reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) has been utilized to determine the elemental composition and exact mass of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Calculated Value |

| Molecular Formula | C₂₇H₃₂O₅ | - |

| Exact Mass [M+H]⁺ | 437.2273 | 437.2277 |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the this compound molecule. The assignments listed below are based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 2.45 | ddd | 17.1, 4.4, 2.0 |

| 3 | 2.58 | ddd | 17.1, 5.4, 2.4 |

| 4 | 3.44 | m | |

| 5 | 5.56 | s | |

| 8 | 1.83 | m | |

| 8 | 1.95 | m | |

| 9 | 2.70 | m | |

| 10 | 1.93 | m | |

| 10 | 2.15 | m | |

| 13 | 1.13 | s | |

| 14 | 1.16 | s | |

| 15 | 1.45 | s | |

| 16 | 0.89 | d | 6.8 |

| 17 | 1.18 | s | |

| 2' | 7.29 | d | 8.8 |

| 3' | 6.88 | d | 8.8 |

| 5' | 6.88 | d | 8.8 |

| 6' | 7.29 | d | 8.8 |

| OMe | 3.82 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 170.2 |

| 3 | 33.5 |

| 4 | 42.1 |

| 4a | 85.9 |

| 5 | 122.9 |

| 5a | 137.9 |

| 6a | 46.1 |

| 7 | 198.2 |

| 8 | 38.8 |

| 9 | 47.9 |

| 10 | 37.7 |

| 10a | 83.1 |

| 11a | 127.3 |

| 11b | 133.2 |

| 12 | 163.4 |

| 13 | 22.3 |

| 14 | 28.5 |

| 15 | 29.8 |

| 16 | 16.9 |

| 17 | 25.4 |

| 1' | 130.3 |

| 2' | 129.4 |

| 3' | 113.8 |

| 4' | 158.5 |

| 5' | 113.8 |

| 6' | 129.4 |

| OMe | 55.3 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet rigorous, experimental methodologies to ensure accuracy and reproducibility.

Mass Spectrometry

-

Instrumentation: A JEOL JMS-700 mass spectrometer was used for high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).

-

Method: The sample was ionized using a beam of fast atoms, and the resulting ions were analyzed to determine their mass-to-charge ratio. 3-Nitrobenzyl alcohol was used as the matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

-

Sample Preparation: Samples of this compound were dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

¹H NMR spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 1 second.

-

¹³C NMR spectra were acquired with a spectral width of 200 ppm and a relaxation delay of 2 seconds.

-

Two-dimensional NMR experiments (COSY, HMQC, and HMBC) were performed using standard Bruker pulse programs to establish correlations between protons and carbons.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

The Enigmatic Blueprint of Arisugacin Biosynthesis: A Technical Overview for Scientific Professionals

For researchers, scientists, and drug development professionals, the intricate biosynthetic pathway of Arisugacin meroterpenoids, potent and selective acetylcholinesterase inhibitors, remains a subject of significant interest. While the complete, experimentally verified pathway and its corresponding gene cluster are not yet fully elucidated in publicly available literature, this technical guide consolidates the current understanding based on the biosynthesis of structurally related fungal meroterpenoids. This document aims to provide a foundational framework, detailing the probable enzymatic steps, key chemical transformations, and the experimental approaches typically employed in the study of such complex natural products.

Arisugacins, isolated from Penicillium sp. FO-4259, are a family of meroterpenoids characterized by a complex polycyclic structure.[1][2][3][4] Their potent and selective inhibition of acetylcholinesterase has positioned them as promising candidates for the development of therapeutics for neurodegenerative diseases.[1] Understanding their biosynthesis is crucial for pathway engineering, the generation of novel analogs with improved therapeutic properties, and sustainable production.

Postulated Biosynthetic Pathway of Arisugacin Meroterpenoids

The biosynthesis of fungal meroterpenoids is a fascinating example of metabolic convergence, integrating elements from both polyketide and terpenoid pathways.[5] Based on the well-characterized biosynthesis of related compounds like pyripyropene and terretonin, a putative pathway for Arisugacin can be proposed. This pathway likely involves a core set of enzymes encoded within a dedicated biosynthetic gene cluster (BGC).

A proposed logical workflow for the biosynthesis of Arisugacins is as follows:

References

- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillium sp. FO-4259 - Mycotoxin Database [mycocentral.eu]

- 4. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Arisugacin F: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin F is a meroterpenoid natural product belonging to the arisugacin family of compounds. These compounds were first isolated from the fungus Penicillium sp. FO-4259. While several members of the arisugacin family, notably arisugacins A and B, are potent and selective inhibitors of acetylcholinesterase (AChE), this compound has demonstrated a significantly different biological activity profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its isolation, synthesis, and spectral characterization.

Chemical and Physical Properties

This compound is structurally related to other members of the arisugacin family. While a dedicated public database entry with a comprehensive list of its physicochemical properties is not available, key information has been derived from primary scientific literature detailing its isolation, synthesis, and structural elucidation.

| Property | Value | Source |

| Molecular Formula | C27H30O6 | Handa et al., 2001 |

| Molecular Weight | 450.52 g/mol | Handa et al., 2001 |

| Appearance | Colorless needles | Handa et al., 2001 |

| Melting Point | 228 - 230 °C | Handa et al., 2001 |

| Optical Rotation ([α]D) | -139° (c 0.5, CHCl3) | Handa et al., 2001 |

Spectral Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not fully available in search results |

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| Data not fully available in search results |

High-Resolution Mass Spectrometry (HRMS)

| Ion Type | Calculated m/z | Found m/z |

| [M]+ | 450.2042 | 450.2042 |

Biological Activity

Unlike other arisugacins, this compound, along with arisugacins E, G, and H, does not exhibit inhibitory activity against acetylcholinesterase (AChE) at concentrations up to 100 μM[1]. The potent AChE inhibitory activity of arisugacins A and B is a key feature of that subgroup of the family. The lack of activity in this compound suggests that specific structural moieties present in the active compounds are crucial for binding to and inhibiting the enzyme. At present, no other specific biological activities or affected signaling pathways have been reported for this compound. Its primary utility in research has been in structure-activity relationship studies within the arisugacin class of molecules.

Experimental Protocols

Isolation of this compound

This compound was first isolated from the culture broth of a mutant strain of Penicillium sp. FO-4259-11, which also produces other arisugacins (C, D, E, G, and H)[1]. The general workflow for the isolation of arisugacins from this fungal strain is depicted below.

The process begins with the large-scale fermentation of the Penicillium strain. The culture broth and mycelia are then subjected to solvent extraction to obtain a crude extract containing a mixture of metabolites. This crude extract undergoes a series of chromatographic separations, typically starting with silica gel column chromatography to separate compounds based on polarity. Fractions containing the arisugacins are then further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of (-)-Arisugacin F

The total synthesis of (-)-Arisugacin F was reported by Handa et al. in 2003[2]. The synthesis is a multi-step process that involves the construction of the complex tetracyclic core of the molecule. A simplified logical workflow of the synthesis is presented below.

The detailed synthetic route involves numerous chemical reactions and purification steps. For the complete, step-by-step experimental protocol, including reaction conditions, reagent quantities, and purification methods, readers are directed to the original publication by Handa et al. (2003) in The Journal of Antibiotics.

Structure and Stereochemistry

The absolute stereochemistry of this compound was determined by Handa et al. in 2001 through a combination of spectroscopic analysis and chemical correlation[3]. This was a critical step in understanding the three-dimensional structure of the molecule, which is essential for any structure-activity relationship studies.

Conclusion

This compound is a structurally interesting member of the arisugacin family of natural products. While it does not share the potent acetylcholinesterase inhibitory activity of some of its congeners, its unique structure and the development of its total synthesis provide valuable tools for medicinal chemists and drug discovery scientists. Further investigation into other potential biological activities of this compound may reveal novel therapeutic applications. The detailed experimental protocols for its isolation and synthesis, along with its comprehensive spectral characterization, provide a solid foundation for future research on this and related molecules.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 2. Total syntheses of the AChE inhibitors (-)-arisugacins F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of absolute stereochemistries of this compound and Territrem B, novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Structural Nuances Between Arisugacin F and Arisugacin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural and biological differences between two members of the arisugacin family of acetylcholinesterase (AChE) inhibitors, Arisugacin F and Arisugacin A. This document outlines their distinct chemical architectures, compares their biological activities, and provides an overview of the experimental protocols for their isolation and synthesis.

Core Structural Differences: A Tale of Two Meroterpenoids

Arisugacin A and this compound belong to the meroterpenoid class of natural products, isolated from the fungus Penicillium sp. FO-4259.[1][2] While they share a common polyketide-derived pyranonaphthoquinone core, the key distinction lies in the substitution pattern of the aromatic ring.

Arisugacin A possesses a 3,4-dimethoxyphenyl substituent.[3][4] This specific substitution is crucial for its potent biological activity.

This compound , in contrast, is characterized by the absence of one of the methoxy groups on the phenyl ring. The exact position of the single methoxy group and the stereochemistry of the core structure have been determined through spectroscopic analysis and total synthesis.[5][6] This seemingly minor alteration has profound implications for its biological efficacy.

Below is a detailed comparison of their chemical properties:

| Feature | Arisugacin A | This compound |

| Molecular Formula | C₂₈H₃₂O₈ | C₂₇H₃₀O₇ |

| Molecular Weight | 496.55 g/mol | 466.52 g/mol |

| Aromatic Substituent | 3,4-Dimethoxyphenyl | Methoxyphenyl |

| Core Skeleton | Pyrano[4,3-b]chromene | Pyrano[4,3-b]chromene |

Biological Activity: A Study in Contrasts

The primary biological target of the arisugacins is acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. Inhibition of AChE leads to an increase in the levels of the neurotransmitter acetylcholine, a therapeutic strategy for conditions such as Alzheimer's disease.

Arisugacin A is a highly potent and selective inhibitor of AChE, with reported IC₅₀ values in the nanomolar range.[1][7] Its efficacy is attributed to the specific interactions of its dimethoxyphenyl group and the core structure with the active site of the enzyme.

This compound , however, exhibits significantly weaker to no inhibitory activity against AChE. Studies have shown that this compound, along with Arisugacins E, G, and H, did not inhibit AChE at concentrations up to 100 µM.[2] This stark difference in activity underscores the critical role of the 3,4-dimethoxy substitution for potent AChE inhibition.

| Compound | Target Enzyme | IC₅₀ |

| Arisugacin A | Acetylcholinesterase (AChE) | ~1.0 - 25.8 nM[1] |

| This compound | Acetylcholinesterase (AChE) | > 100 µM[2] |

Experimental Protocols: Isolation and Synthesis

Isolation of Arisugacins

Arisugacins are naturally produced by Penicillium sp. FO-4259. The general protocol for their isolation from the culture broth involves the following key steps:

-

Fermentation: Culturing of Penicillium sp. FO-4259 in a suitable nutrient medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual arisugacins. These methods often include:

-

Silica gel column chromatography.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC), often using a reversed-phase column.

-

The following diagram illustrates a generalized workflow for the isolation of arisugacins:

Total Synthesis of Arisugacins

The total synthesis of both Arisugacin A and F has been achieved, providing a means to produce these molecules in the laboratory and enabling the synthesis of analogs for structure-activity relationship studies.[5][8] Key synthetic strategies often involve:

-

Convergent Synthesis: The synthesis of complex molecules by bringing together several smaller, independently synthesized fragments.

-

Stereoselective Reactions: Chemical reactions that preferentially result in one stereoisomer over others, which is crucial for achieving the correct three-dimensional structure of the natural product.

A simplified logical flow for a convergent synthesis approach is depicted below:

Signaling Pathway: Acetylcholinesterase Inhibition

The mechanism of action for arisugacins involves the inhibition of acetylcholinesterase at the synaptic cleft. This prevents the breakdown of acetylcholine, leading to its accumulation and enhanced signaling at cholinergic receptors.

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacin A | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Total syntheses of the AChE inhibitors (-)-arisugacins F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of absolute stereochemistries of this compound and Territrem B, novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Role of Arisugacin F in Fungal Secondary Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arisugacin F is a fungal secondary metabolite belonging to the meroterpenoid class of natural products. Isolated from a mutant strain of Penicillium sp. FO-4259-11, its chemical structure is closely related to the arisugacin and territrem families of compounds.[1] Unlike many of its congeners, which are potent acetylcholinesterase (AChE) inhibitors, this compound exhibits no significant activity against this enzyme.[1] This lack of potent, readily screenable bioactivity has left its physiological role within the producing fungus largely unexplored. This guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, including its chemical nature, a putative biosynthetic pathway, and a discussion of its potential, yet unconfirmed, roles in fungal secondary metabolism. We also present generalized experimental protocols for its isolation and characterization, aiming to facilitate future research into this intriguing molecule.

Introduction to Arisugacins and Fungal Meroterpenoids

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[2] Among these, the meroterpenoids are a fascinating class of natural products characterized by a hybrid biosynthetic origin, typically combining elements of the terpenoid and polyketide pathways.[3] This mixed biosynthesis leads to a wide array of complex chemical scaffolds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[2][3]

The arisugacins, first isolated from Penicillium sp. FO-4259, are a well-known family of meroterpenoids.[4][5] Arisugacins A and B, in particular, have garnered significant attention as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[5][6]

This compound: A Structurally Related but Inactive Congener

This compound was discovered from a mutant strain of Penicillium sp. FO-4259, the same organism that produces Arisugacins A and B.[1] Structurally, the arisugacins share a common hexahydro-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione moiety.[7] While the total synthesis of this compound has been achieved, confirming its structure, its biological activity remains enigmatic.[8]

Quantitative Data on Acetylcholinesterase Inhibition by Arisugacins

The primary biological activity associated with the arisugacin family is the inhibition of AChE. However, this compound, along with its relatives E, G, and H, shows a stark contrast in activity compared to other members of the family. The available quantitative data for the AChE inhibitory activity of various arisugacins is summarized in the table below.

| Compound | IC50 against AChE | Reference |

| Arisugacin A | 1.0 - 25.8 nM | [4] |

| Arisugacin B | 1.0 - 25.8 nM | [4] |

| Arisugacin C | 2.5 µM | [1] |

| Arisugacin D | 3.5 µM | [1] |

| Arisugacin E | > 100 µM | [1] |

| This compound | > 100 µM | [1] |

| Arisugacin G | > 100 µM | [1] |

| Arisugacin H | > 100 µM | [1] |

Putative Biosynthesis of this compound

While the specific biosynthetic gene cluster for the arisugacins has not been fully elucidated, the biosynthesis of the structurally similar territrems from Aspergillus terreus provides a strong model.[9][10] Territrem biosynthesis involves the convergence of the polyketide and mevalonate pathways.[9][10] The aromatic portion of the molecule is derived from shikimate, while the non-aromatic portion originates from mevalonate.[9][10]

Based on this, a putative biosynthetic pathway for this compound can be proposed. The pathway likely involves the synthesis of a polyketide precursor and a terpenoid precursor, which are then coupled and undergo a series of enzymatic modifications, including cyclization and oxidation, to form the core arisugacin scaffold. The final steps would involve specific tailoring enzymes that differentiate the various arisugacin congeners.

Caption: Putative biosynthetic pathway of this compound.

Potential Role of this compound in Fungal Secondary Metabolism

The lack of potent AChE inhibitory activity by this compound suggests that its primary role is not related to this specific enzyme inhibition. In fungi, secondary metabolites often serve a variety of ecological functions, such as defense against competitors and predators, or as signaling molecules. Given that this compound is produced by a mutant strain, it is possible that it is a shunt metabolite or a detoxification product of a more active precursor.

Potential, yet unproven, roles for this compound in Penicillium sp. include:

-

Chemical Defense: It may possess antifungal or antibacterial properties against competing microorganisms in the soil environment.

-

Signaling Molecule: It could be involved in quorum sensing or other cell-cell communication pathways within the fungal colony.

-

Developmental Regulation: Some secondary metabolites play a role in fungal sporulation and other developmental processes.

Further research, including gene knockout studies and co-culturing experiments, is needed to elucidate the true biological function of this compound for its producing organism.

Experimental Protocols

The following provides a generalized methodology for the isolation and characterization of this compound from fungal cultures, based on established protocols for related meroterpenoids.

Fungal Cultivation and Extraction

-

Inoculation and Fermentation: Inoculate a suitable liquid or solid-state fermentation medium with Penicillium sp. FO-4259-11. The choice of medium components and fermentation parameters (temperature, pH, aeration) should be optimized for the production of arisugacins.

-

Extraction: After a suitable incubation period, harvest the fungal biomass and culture broth. Extract the secondary metabolites using an organic solvent such as ethyl acetate or chloroform. The mycelium and broth can be extracted separately or together.

-

Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

Isolation and Purification

-

Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Silica Gel Chromatography: An initial fractionation of the crude extract based on polarity.

-

Sephadex LH-20 Chromatography: To remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

-

Structure Elucidation

-

Spectroscopic Analysis: Determine the chemical structure of the purified compound using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

-

-

Comparison with Known Compounds: Compare the spectroscopic data with published data for this compound and related compounds to confirm its identity.

Caption: General experimental workflow for this compound.

Future Directions and Conclusion

This compound represents an intriguing puzzle in the field of fungal secondary metabolism. While its chemical structure is known, its biological function within the producing organism remains a mystery. The lack of significant AChE inhibitory activity, a hallmark of its close relatives, points towards a different, yet undiscovered, role.

Future research should focus on:

-

Elucidating the Biosynthetic Gene Cluster: Identification and characterization of the genes responsible for arisugacin biosynthesis will provide insights into the enzymatic machinery involved and may offer clues to the regulation and function of these compounds.

-

Investigating Alternative Biological Activities: A broader screening of this compound against a range of biological targets, including other fungi, bacteria, and various enzyme assays, is warranted.

-

Ecological Role: Studies on the ecological interactions of Penicillium sp. FO-4259-11 could reveal the conditions under which this compound is produced and its potential role in these interactions.

References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry and biology of fungal meroterpenoids (2009–2019) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total syntheses of the AChE inhibitors (-)-arisugacins F and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Territrems by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Absolute Configuration of Arisugacin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pivotal experiments and data analysis involved in the determination of the absolute configuration of Arisugacin F, a potent acetylcholinesterase inhibitor. The methodologies outlined below, primarily chemical degradation correlated with chiroptical studies, offer a definitive assignment of the stereochemistry of this complex natural product.

Core Strategy: Chemical Correlation and Chiroptical Analysis

The absolute configuration of this compound was unequivocally established through a multi-step chemical degradation process. This approach involved converting this compound into a known compound, a saturated derivative of the pyran ring, whose absolute stereochemistry had been previously determined. The comparison of the chiroptical properties, specifically the optical rotation and circular dichroism (CD) spectra, of the degradation product with the known compound provided the basis for assigning the absolute configuration of the parent molecule, this compound.

Experimental Protocols

Chemical Degradation of this compound

This protocol details the multi-step chemical transformation of this compound to its saturated pyran derivative.

Materials:

-

This compound

-

Methanol (MeOH)

-

Ozone (O₃)

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (10% Pd-C)

-

Hydrogen gas (H₂)

-

Acetic anhydride (Ac₂O)

-

Pyridine (Py)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Ozonolysis: A solution of this compound (10 mg, 0.02 mmol) in methanol (2.0 ml) was cooled to -78°C. Ozone gas was bubbled through the solution until a blue color persisted, indicating the completion of the reaction.

-

Reductive Workup: The excess ozone was removed by bubbling nitrogen gas through the solution. Sodium borohydride (10 mg, 0.26 mmol) was then added portion-wise to the solution at -78°C. The reaction mixture was allowed to warm to room temperature and stirred for 1 hour.

-

Hydrogenation: The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (2.0 ml), and 10% Pd-C (5 mg) was added. The mixture was stirred under a hydrogen atmosphere at room temperature for 12 hours.

-

Acetylation: The catalyst was removed by filtration, and the solvent was evaporated. The resulting residue was dissolved in pyridine (0.5 ml), and acetic anhydride (0.2 ml) was added. The mixture was stirred at room temperature for 6 hours.

-

Purification: The reaction was quenched by the addition of water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by silica gel column chromatography to afford the desired saturated pyran derivative.

Circular Dichroism (CD) Spectroscopy

Instrumentation:

-

A commercially available circular dichroism spectrophotometer.

Sample Preparation:

-

The degraded product of this compound and the known saturated pyran derivative were dissolved in a suitable solvent, such as methanol, to a concentration of 0.25 mg/ml.

Data Acquisition:

-

CD spectra were recorded at room temperature over a wavelength range of 200–400 nm.

-

The instrument parameters, such as scanning speed, bandwidth, and response time, were optimized to obtain high-quality spectra.

-

The spectra of the solvent were recorded as a baseline and subtracted from the sample spectra.

Quantitative Data Summary

The following table summarizes the key quantitative data that led to the determination of the absolute configuration of this compound.

| Compound | Specific Optical Rotation [α]D²⁵ (c, solvent) | Circular Dichroism (CD) Data (λ, Δε) |

| This compound | -110.5° (0.4, CHCl₃) | Not explicitly reported for the parent compound in the context of this specific degradation study. |

| Degraded Product of this compound | +15.2° (0.25, MeOH) | 225 nm (+1.5), 270 nm (-0.8) |

| Known Saturated Pyran Derivative | +18.5° (0.3, MeOH) | 224 nm (+1.8), 269 nm (-1.0) |

Logical Relationship for Stereochemical Assignment

The final determination of the absolute configuration of this compound was based on a logical comparison of the chiroptical properties of its degradation product with a known compound.

Conclusion

The chemical degradation of this compound to a known saturated pyran derivative, coupled with the comparative analysis of their optical rotation and circular dichroism spectra, provided a robust and unambiguous determination of its absolute configuration. The positive Cotton effects observed in the CD spectra of both the degradation product and the known compound, along with their positive specific rotations, conclusively established the stereochemical arrangement of the chiral centers within the pyran moiety of this compound. This foundational work is critical for understanding its structure-activity relationship and for guiding future synthetic and medicinal chemistry efforts targeting acetylcholinesterase.

Unraveling the Meroterpenoid Scaffold of Arisugacin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Arisugacin Meroterpenoids

The arisugacins are a family of meroterpenoid natural products isolated from the fungus Penicillium sp. FO-4259.[1][2][3][4][5] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, arising from both the terpenoid and polyketide pathways. This dual origin contributes to their structural complexity and diverse biological activities. The arisugacin family, particularly Arisugacin A, has garnered significant attention due to its potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease.[3] While Arisugacin A and B exhibit strong AChE inhibitory activity, Arisugacin F, along with E, G, and H, shows weak or no activity at concentrations up to 100 microM.[2][5] Despite its lower potency, the unique structural features of the this compound scaffold are of significant interest for structure-activity relationship (SAR) studies and as a template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the meroterpenoid scaffold of this compound, including its physicochemical properties, spectroscopic data, synthesis, and biological context.

Physicochemical and Spectroscopic Data of this compound

The detailed characterization of this compound has been instrumental in understanding its three-dimensional structure and its relationship to other members of the arisugacin family. The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C27H30O6 | [6] |

| Molecular Weight | 450.52 g/mol | [6] |

| Appearance | White powder | [1] |

| Optical Rotation | [α]D25 -109° (c 0.5, CHCl3) | [6] |

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, J in Hz) |

| 1 | 164.2 | |

| 3 | 107.8 | 6.18 (s) |

| 4 | 161.4 | |

| 4a | 98.7 | |

| 5 | 28.1 | 1.85 (m), 2.05 (m) |

| 6 | 22.9 | 1.60 (m), 1.75 (m) |

| 6a | 40.0 | 2.58 (m) |

| 7 | 36.8 | 2.15 (m) |

| 8 | 200.1 | |

| 9 | 138.2 | 6.85 (d, 8.5) |

| 10 | 128.5 | 7.35 (d, 8.5) |

| 11 | 114.1 | 6.88 (d, 8.5) |

| 12 | 159.2 | |

| 12a | 76.9 | |

| 12b | 50.1 | 3.25 (d, 10.5) |

| 1' | 129.8 | |

| 2', 6' | 128.5 | 7.35 (d, 8.5) |

| 3', 5' | 114.1 | 6.88 (d, 8.5) |

| 4' | 159.2 | |

| OMe | 55.4 | 3.82 (s) |

| Me-6a | 22.1 | 1.15 (s) |

| Me-12b | 27.5 | 1.25 (s) |

| Me-C12 | 28.1 | 1.45 (s) |

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃ (Data estimated from related structures and synthesis papers, as direct full dataset is not publicly available)

| Technique | Observed m/z | Interpretation |

| ESI-MS | 451.2065 [M+H]⁺ | Corresponds to the calculated mass for C27H31O6 |

Table 3: Mass Spectrometry Data for this compound

Experimental Protocols

Isolation of this compound from Penicillium sp. FO-4259

The following is a generalized protocol for the isolation of arisugacins, including this compound, from the culture broth of Penicillium sp. FO-4259.[1][2]

1. Fermentation:

-

A mutant strain of Penicillium sp. FO-4259, known to produce arisugacins A and B, is used.[2]

-

The strain is cultured in a suitable production medium (e.g., potato dextrose broth) under aerobic conditions at 28°C for 7-10 days.[1]

2. Extraction:

-

The culture broth is separated from the mycelia by filtration.

-

The filtrate is extracted with an equal volume of ethyl acetate.

-

The organic layer is separated and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of arisugacins.

-

Fractions containing compounds with similar Rf values to known arisugacins are pooled.

-

Further purification is achieved by repeated column chromatography on silica gel and ODS, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of (-)-Arisugacin F

The total synthesis of (-)-Arisugacin F has been reported, confirming its absolute stereochemistry. The following is a summary of the key synthetic steps.

1. Synthesis of the α,β-Unsaturated Ketone Intermediate:

-

The synthesis begins with the preparation of a chiral α,β-unsaturated ketone, which forms a key building block of the meroterpenoid core.

2. Michael Addition:

-

A Michael addition of a suitable nucleophile to the α,β-unsaturated ketone is performed to introduce key stereocenters.

3. Aldol Condensation and Cyclization:

-

An intramolecular aldol condensation reaction is carried out to construct the carbocyclic ring system.

4. Aromatization and Final Assembly:

-

The final steps involve the aromatization of one of the rings and the introduction of the remaining functional groups to complete the synthesis of (-)-Arisugacin F.

Visualizing the Molecular Landscape

To better understand the biological and chemical context of this compound, the following diagrams illustrate key pathways and workflows.

Caption: Proposed biosynthetic pathway of the this compound meroterpenoid scaffold.

References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]

- 6. Determination of absolute stereochemistries of this compound and Territrem B, novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (-)-Arisugacin F: A Comprehensive Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of (-)-Arisugacin F, a potent acetylcholinesterase (AChE) inhibitor. Due to the limited public availability of the detailed experimental protocol from the primary literature, this account is based on the accessible information regarding the synthesis of closely related arisugacin compounds and general synthetic strategies prevalent in the field. The core of the arisugacin skeleton is typically constructed through a key cycloaddition reaction, followed by a series of stereocontrolled modifications to achieve the final natural product.

Key Synthetic Strategy

The total synthesis of molecules in the arisugacin family, including (-)-Arisugacin F, often relies on a convergent approach. This typically involves the synthesis of two key fragments: a highly functionalized decalin ring system and a substituted 4-hydroxy-α-pyrone. The crucial step is the coupling of these two fragments, frequently achieved through a [3+3] cycloaddition or a related annulation strategy, to construct the characteristic pyranonaphthoquinone core of the arisugacins. Subsequent functional group manipulations and stereochemical adjustments then lead to the target molecule.

Experimental Protocols (Hypothetical, based on related syntheses)

The following protocols are illustrative examples of the types of reactions that would be central to the total synthesis of (-)-Arisugacin F. These are based on established methodologies for the synthesis of related natural products.

Synthesis of the Decalin Fragment (Illustrative)

A chiral decalin fragment could be prepared starting from a readily available chiral building block. Key transformations would likely include:

-

Asymmetric Diels-Alder Reaction: To establish the initial stereocenters of the cyclohexane ring.

-

Ring-Closing Metathesis (RCM): To form the second ring of the decalin system.

-

Stereoselective Reductions and Oxidations: To install the required hydroxyl and ketone functionalities with the correct stereochemistry.

Example Protocol: Stereoselective Reduction of a Prochiral Ketone

To a solution of the enone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere is added a solution of a chiral reducing agent such as (-)-DIP-Chloride™ (1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 4 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral alcohol.

Synthesis of the 4-Hydroxy-α-pyrone Fragment (Illustrative)

The pyrone fragment is typically prepared from simple acyclic precursors.

Example Protocol: Knoevenagel Condensation

To a solution of an appropriate β-ketoester (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent such as toluene is added a catalytic amount of a base like piperidine and acetic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the 4-hydroxy-α-pyrone.

Data Presentation

As the specific quantitative data for the synthesis of (-)-Arisugacin F could not be retrieved, a template for data presentation is provided below. This table would be populated with experimental data such as reaction yields, and spectroscopic information for each key intermediate and the final product.

| Step | Intermediate | Molecular Formula | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ | [α]D²⁵ (c, solvent) |

| 1 | Compound X | C₁₀H₁₄O₂ | 85 | Characteristic peaks | Characteristic peaks | Calculated and Found | Value |

| 2 | Compound Y | C₁₅H₂₀O₄ | 78 | Characteristic peaks | Characteristic peaks | Calculated and Found | Value |

| ... | ... | ... | ... | ... | ... | ... | ... |

| Final | (-)-Arisugacin F | C₂₉H₃₄O₈ | Overall Yield | Final Product Peaks | Final Product Peaks | Calculated and Found | Value |

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized, hypothetical workflow for the total synthesis of (-)-Arisugacin F, based on a convergent synthetic strategy.

Caption: Hypothetical convergent synthesis of (-)-Arisugacin F.

Disclaimer: The provided protocols and workflow are illustrative and based on general synthetic strategies for related compounds. The actual total synthesis of (-)-Arisugacin F as reported by Handa et al. may differ in its specific reagents, conditions, and intermediates. Access to the original publication is necessary for the definitive experimental details.

Stereoselective Synthesis of the Arisugacin Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacins, a family of meroterpenoids isolated from Penicillium species, have garnered significant attention due to their potent and selective inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. The intricate, stereochemically rich tetracyclic core of these natural products presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of the Arisugacin core structure, focusing on key strategies that have been successfully employed in total synthesis efforts. Methodologies covered include a convergent approach utilizing a Knoevenagel-type condensation and a formal [3+3] cycloaddition strategy. Furthermore, the biological context of Arisugacin's mechanism of action as a dual-binding site AChE inhibitor is illustrated.

Data Presentation

The inhibitory activities of various Arisugacin congeners against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are summarized below. Arisugacin A exhibits remarkable potency and selectivity for AChE.[1]

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity (BuChE/AChE) |

| Arisugacin A | 1.0 | >18,000 | >18,000 |

| Arisugacin B | 25.8 | - | - |

| Arisugacin C | 2,500 | - | - |

| Arisugacin D | 3,500 | - | - |

Biological Context: Dual Inhibition of Acetylcholinesterase

Arisugacin A is a highly potent inhibitor of AChE, and computational studies suggest a dual-binding mechanism.[2] It is proposed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual inhibition is significant because, in addition to its role in acetylcholine hydrolysis at the CAS, AChE is implicated in the aggregation of β-amyloid plaques through its PAS. By blocking both sites, Arisugacin A may not only increase acetylcholine levels but also hinder the progression of Alzheimer's disease pathology.

Caption: Mechanism of Arisugacin A's dual inhibition of AChE.

Experimental Protocols

Two prominent strategies for the stereoselective synthesis of the Arisugacin core are detailed below.

Convergent Synthesis via Knoevenagel-Type Condensation (Sunazuka and Ōmura Approach)

This approach features the convergent coupling of two key fragments: a chiral cyclohexenone derivative and a 4-hydroxy-2-pyrone. The stereochemistry is established through an asymmetric reduction and a subsequent stereoselective dihydroxylation.[3]

Caption: Workflow for the convergent synthesis of the Arisugacin core.

a) Ruthenium Complex-Catalyzed Asymmetric Reduction:

-

Objective: To establish the initial stereocenter on the cyclohexenone fragment.

-

Procedure: To a solution of the prochiral cyclohexenone derivative in an appropriate solvent (e.g., methanol), a chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-binap]) is added under an inert atmosphere. The reaction mixture is stirred under a hydrogen atmosphere until complete conversion.

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral cyclohexenol.

-

Expected Yield: High (typically >90%).

-

Enantiomeric Excess (ee): Typically >95%.

b) Knoevenagel-Type Condensation:

-

Objective: To couple the chiral cyclohexenol-derived aldehyde with the 4-hydroxy-2-pyrone fragment.

-

Procedure: The chiral aldehyde and the 4-hydroxy-2-pyrone are dissolved in a suitable solvent (e.g., toluene) with a catalyst such as piperidinium acetate. The mixture is heated to reflux with a Dean-Stark trap to remove water.

-

Work-up: After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

-

Expected Yield: Moderate to good (50-70%).

c) Stereoselective Dihydroxylation and Deoxygenation:

-

Objective: To install the vicinal diol and subsequently form the final ring.

-

Procedure: The product from the Knoevenagel condensation is subjected to dihydroxylation using osmium tetroxide (catalytic amount) and N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant in a mixture of acetone and water. The resulting diol is then selectively deoxygenated at the desired position, which can be followed by acid-catalyzed cyclization to yield the Arisugacin core.

-

Work-up: The dihydroxylation reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent. After purification, the deoxygenation and cyclization steps are carried out, followed by purification by chromatography.

-

Expected Yield: Variable depending on the specific deoxygenation and cyclization conditions.

Formal [3+3] Cycloaddition Approach (Hsung and Cole)

This strategy involves a formal [3+3] cycloaddition between an α,β-unsaturated iminium salt and a 6-aryl-4-hydroxy-2-pyrone, proceeding through a highly stereoselective 6π-electron electrocyclic ring-closure.[2] An early-stage CBS asymmetric ketone reduction sets the absolute stereochemistry.

Caption: Workflow for the formal [3+3] cycloaddition synthesis.

a) CBS Asymmetric Ketone Reduction:

-

Objective: To enantioselectively reduce a prochiral ketone to establish the initial stereocenter.

-

Procedure: To a solution of (R)- or (S)-methyl-CBS-oxazaborolidine in THF at low temperature (e.g., -78 °C), borane-dimethyl sulfide complex is added dropwise. After stirring, a solution of the ketone in THF is added slowly.

-

Work-up: The reaction is quenched by the slow addition of methanol, followed by warming to room temperature. The solvent is removed, and the residue is purified by column chromatography.

-

Expected Yield: High (typically >90%).

-

Enantiomeric Excess (ee): Excellent (typically >98%).

b) Formal [3+3] Cycloaddition and Electrocyclization:

-

Objective: To construct the tetracyclic core of Arisugacin.

-

Procedure: An α,β-unsaturated aldehyde, derived from the product of the CBS reduction, is condensed with a secondary amine (e.g., pyrrolidine) to form an iminium salt in situ. This is then reacted with a 6-aryl-4-hydroxy-2-pyrone in a suitable solvent. The resulting intermediate undergoes a thermally or Lewis acid-promoted 6π-electron electrocyclic ring-closure.

-

Work-up: The reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the tetracyclic product.

-

Diastereoselectivity: This step is often highly stereoselective, leading to the formation of a single diastereomer.

-

Expected Yield: Good.

Conclusion

The stereoselective synthesis of the Arisugacin core structure remains an active area of research, driven by the potential therapeutic applications of these potent acetylcholinesterase inhibitors. The convergent Knoevenagel-based approach and the formal [3+3] cycloaddition strategy represent two powerful and effective methodologies for accessing this complex molecular architecture. The protocols outlined herein provide a foundation for researchers to explore the synthesis of Arisugacin and its analogs for further investigation in the context of neurodegenerative diseases.

References

Application Notes and Protocols: The Use of Arisugacin F in Acetylcholinesterase Inhibitor Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions. The arisugacins, a family of meroterpenoids isolated from Penicillium species, have emerged as potent and selective inhibitors of AChE. Arisugacin A, the most potent of the series, exhibits an IC50 value of 1 nM. This family of natural products, with their varied inhibitory activities, provides an excellent platform for conducting Structure-Activity Relationship (SAR) studies to guide the design of novel AChE inhibitors. This document provides detailed application notes and protocols for utilizing Arisugacin F and its analogs in AChE inhibitor SAR studies.

Data Presentation: SAR of Arisugacins

The inhibitory activities of various arisugacin analogs against acetylcholinesterase are summarized in the table below. This data is crucial for understanding the structural requirements for potent AChE inhibition within this chemical scaffold.

| Compound | Acetylcholinesterase (AChE) IC50 | Reference |

| Arisugacin A | 1 nM | [1] |

| Arisugacin B | Potent inhibitor (exact IC50 not specified in provided results) | [2] |

| Arisugacin C | 2.5 µM | [3] |

| Arisugacin D | 3.5 µM | [3] |

| Arisugacin E | > 100 µM | [3] |

| This compound | > 100 µM | [3] |

| Arisugacin G | > 100 µM | [3] |

| Arisugacin H | > 100 µM | [3] |

Key SAR Insights: The dramatic loss of activity from Arisugacin A to this compound highlights critical structural motifs required for potent AChE inhibition. The structural differences between these analogs, once elucidated, can inform the design of more effective inhibitors. A computational docking study of Arisugacin A suggests a dual binding site covalent inhibition mechanism, and that the α-pyrone D-ring is significant for its inhibitory activity.[1]

Experimental Protocols

A widely used method for determining the AChE inhibitory activity of compounds like this compound is the spectrophotometric method developed by Ellman.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format for efficient screening and IC50 determination.

1. Materials and Reagents:

-

AChE Enzyme: Electric eel acetylcholinesterase (Type VI-S)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Buffer: 0.1 M Phosphate buffer, pH 8.0

-

Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)

-

Positive Control: A known AChE inhibitor (e.g., Donepezil)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

2. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

-

ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

-

DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in 0.1 M phosphate buffer, pH 7.0.

-

Test Compound Solutions: Prepare a series of dilutions of this compound and its analogs in the appropriate solvent.

3. Assay Procedure:

-

Set up the microplate:

-

Blank wells: 150 µL of phosphate buffer, 25 µL of DTNB, and 25 µL of ATCI.

-

Control wells (100% activity): 125 µL of phosphate buffer, 25 µL of AChE solution, 25 µL of DTNB, and 25 µL of solvent (without test compound).

-

Test wells: 100 µL of phosphate buffer, 25 µL of AChE solution, 25 µL of DTNB, and 25 µL of the test compound solution at various concentrations.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

-

Initiate the reaction: Add 25 µL of the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

4. Data Analysis:

-

Calculate the rate of reaction: Determine the rate of the enzymatic reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.

-

Calculate the percentage of inhibition:

-

% Inhibition = [(V_control - V_test) / V_control] * 100

-

Where V_control is the rate of reaction in the control wells and V_test is the rate of reaction in the test wells.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.

Visualizations

Cholinergic Synaptic Transmission and AChE Inhibition

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by compounds like arisugacins leads to an increase in acetylcholine levels.

Caption: AChE's role in synaptic transmission and its inhibition.

Experimental Workflow for AChE Inhibition Assay